molecular formula C17H15N3OS2 B2835389 (E)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide CAS No. 1421588-65-9

(E)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide

Cat. No.: B2835389
CAS No.: 1421588-65-9
M. Wt: 341.45
InChI Key: ZBOBDZYVXCCBOB-VOTSOKGWSA-N
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Description

(E)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide is a useful research compound. Its molecular formula is C17H15N3OS2 and its molecular weight is 341.45. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties and Computational Study

(E)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide is part of a novel group of chromophores with push-pull d-π-A type structures. These chromophores, including variants like BECA, BERA, THCA, and THRA, have been synthesized and characterized for their photophysical properties. They exhibit distinct absorption and emission wavelengths ranging from 362–499 nm and 471–557 nm, respectively. The chromophores show large stroke shifts, indicating significant intramolecular charge transfer (ICT) characteristics, which are essential for applications in optoelectronics and molecular electronics. A computational study using density functional theory (DFT) and time-dependent density functional theory (TD-DFT) further elucidates their properties (Jachak et al., 2021).

Synthesis and Characterization in Heterocyclic Chemistry

The compound is also pivotal in the synthesis of various heterocyclic compounds. For instance, its structural analogs have been used to synthesize pyrimidine and thiazole derivatives, demonstrating its versatility in creating bioactive molecules. These synthesized compounds have potential applications in medicinal chemistry and materials science (Baheti et al., 2002), (Fadda et al., 2013).

Biological Impacts and Insecticidal Applications

In biological research, derivatives of this compound have been studied for their potential as insecticidal agents. For example, sulfonamide-bearing thiazole derivatives, related structurally to this compound, have shown significant toxic effects against the cotton leafworm, Spodoptera littoralis, highlighting their potential in agricultural pest control (Soliman et al., 2020).

Cytotoxicity and Potential in Cancer Research

Additionally, the compound's derivatives have been explored for their cytotoxic activities against cancer cells. In one study, synthesized compounds demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting a potential role in cancer therapy research (Hassan et al., 2014).

Analgesic and Antiparkinsonian Activities

The compound's derivatives have also been investigated for their analgesic and antiparkinsonian activities. A series of substituted pyridine derivatives, related in structure to this compound, have shown promising results in pharmacological screenings, comparable to established drugs like Valdecoxib and Benzatropine (Amr et al., 2008).

Properties

IUPAC Name

(E)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-12-15(23-17(20-12)14-5-3-9-22-14)11-19-16(21)7-6-13-4-2-8-18-10-13/h2-10H,11H2,1H3,(H,19,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOBDZYVXCCBOB-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)/C=C/C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.